2-(4-chlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is commonly known as CPDQ and has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
CPDQ exerts its pharmacological effects by modulating various neurotransmitter systems, including serotonin, dopamine, and GABA. It has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. CPDQ has also been shown to act as a dopamine D2 receptor antagonist, which is involved in the regulation of movement and reward. Additionally, CPDQ has been shown to act as a GABA-A receptor modulator, which is involved in the regulation of anxiety and seizure.
Biochemical and Physiological Effects:
CPDQ has been shown to exhibit various biochemical and physiological effects, including anticonvulsant, anxiolytic, antidepressant, and anticancer activities. It has also been shown to modulate various neurotransmitter systems, including serotonin, dopamine, and GABA. CPDQ has been shown to have a low toxicity profile and is well-tolerated in animal models.
実験室実験の利点と制限
CPDQ has several advantages for lab experiments, including its potent pharmacological effects, low toxicity profile, and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its potential off-target effects.
将来の方向性
There are several future directions for CPDQ research, including the development of novel analogs with improved pharmacological properties, the elucidation of its mechanism of action at the molecular level, and the evaluation of its potential therapeutic applications in various disease states. Additionally, CPDQ could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
CPDQ can be synthesized using a variety of methods, including the condensation reaction of 4-chlorobenzoic acid with propylamine, followed by cyclization using polyphosphoric acid. Another method involves the reaction of 4-chlorobenzoic acid with propionyl chloride, followed by cyclization using sodium methoxide. These methods have been optimized to produce high yields of CPDQ with high purity.
科学的研究の応用
CPDQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, CPDQ has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities. In neuroscience, CPDQ has been shown to modulate various neurotransmitter systems, including serotonin, dopamine, and GABA. In cancer research, CPDQ has been shown to exhibit potent anticancer activities against various cancer cell lines.
特性
IUPAC Name |
2-(4-chlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-2-11-20-16(12-7-9-13(18)10-8-12)19-15-6-4-3-5-14(15)17(20)21/h3-10,16,19H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNIEJHZFRQNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680299 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenyl)-3-propyl-2,3-dihydroquinazolin-4(1H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。